molecular formula C16H16N2O2S2 B2594402 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 893370-02-0

3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2594402
CAS No.: 893370-02-0
M. Wt: 332.44
InChI Key: YQXHNTCXBKTDKH-UHFFFAOYSA-N
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Description

3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one ( 893377-37-2) is a high-purity chemical compound with a molecular formula of C17H18N2O3S2 and a molecular weight of 362.47 g/mol . This thieno[3,2-d]pyrimidine derivative is part of a class of compounds recognized for its potential in medicinal chemistry research. While the specific biological profile of this exact molecule is not fully detailed in the available literature, structurally related 6,7-dihydrothieno[3,2-d]pyrimidine compounds have been investigated for the treatment of inflammatory diseases, suggesting a potential research pathway for this scaffold . Furthermore, other analogues within the broader family of thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated significant anticancer activity in vitro against various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver cancer (HepG2), and have been studied as ligands for molecular docking into enzyme targets like B-Raf kinase . This makes 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one a valuable building block for researchers exploring new therapeutic agents in oncology and immunology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-2-18-15(20)14-12(8-9-21-14)17-16(18)22-10-13(19)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXHNTCXBKTDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Thioether Group: The thioether group is introduced by reacting the thieno[3,2-d]pyrimidine intermediate with a suitable thiol reagent, such as 2-oxo-2-phenylethylthiol, under mild conditions.

    Ethylation: The final step involves the ethylation of the intermediate compound to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides, amines, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thioethers.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. A study evaluating the synthesized compounds demonstrated that many derivatives showed promising in vitro activity against several human cancer cell lines, including liver (HepG-2) and colon cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Antitumor Evaluation

In a comparative study, various derivatives were tested against HepG-2 cells. The results indicated that compounds with specific substitutions on the thieno[3,2-d]pyrimidine ring exhibited IC50 values as low as 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial properties of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have also been explored. Compounds derived from this scaffold have been tested against various bacterial strains, including multidrug-resistant strains.

Case Study: Antibacterial Testing

In a recent study published in Frontiers in Chemistry, several derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. One derivative showed an MIC of 0.125 mg/mL against E. coli, demonstrating significant antibacterial potential .

Antiparasitic Activity

The antiparasitic effects of thieno[3,2-d]pyrimidine derivatives have also been documented. These compounds have shown effectiveness against various parasitic infections.

Case Study: Antiparasitic Efficacy

A study focusing on the anthelmintic properties of related compounds reported that certain derivatives led to paralysis and death in Pheretima posthuma at concentrations as low as 5 mg/mL. This suggests that modifications to the thieno[3,2-d]pyrimidine structure can enhance efficacy against parasitic infections .

Summary of Findings

ApplicationEfficacy DescriptionReference
AntitumorIC50 values as low as 10 µM against HepG-2 cells
AntibacterialMIC of 0.125 mg/mL against E. coli
AntiparasiticEffective at 5 mg/mL against Pheretima posthuma

Mechanism of Action

The mechanism of action of 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thioether and thieno[3,2-d]pyrimidine moieties may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone derivatives share a common core but differ in substituents, leading to variations in synthesis, physicochemical properties, and applications. Below is a detailed comparison supported by research findings:

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-oxo-2-phenylethylthio group combines a ketone (electron-withdrawing) and phenyl ring (electron-donating), creating a balanced electronic profile for receptor binding. In contrast, the morpholino substituent () introduces polarity, likely enhancing aqueous solubility . Mercapto group () offers hydrogen-bonding capability but may reduce metabolic stability compared to bulkier substituents .
  • Aromatic vs. The 3-ethyl group in the target compound increases lipophilicity, favoring membrane permeability .

Biological Activity

3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is C18H18N2O2SC_{18}H_{18}N_2O_2S with a molecular weight of 346.47 g/mol. The compound features a thieno-pyrimidinone core structure that is known for various biological activities.

Antioxidant Activity

Research indicates that compounds with thieno-pyrimidinone structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of thieno-pyrimidinone derivatives. For instance, compounds similar to 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Thieno-Pyrimidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-78.0Cell cycle arrest
3-Ethyl...A54910.5ROS generation

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and reduce the activity of enzymes such as cyclooxygenase (COX), which are involved in inflammation pathways .

The biological activity of 3-Ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets:

  • Dipeptidyl Peptidase Inhibition : Similar compounds have been reported to inhibit dipeptidyl peptidase (DPP) enzymes, which play a role in regulating immune responses and inflammation .
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study involving A549 lung cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • In Vivo Anti-inflammatory Study : In animal models of inflammation, administration of the compound led to significant reductions in edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, and how can yield be maximized?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Thiolation : Reacting 3-ethyl-2-mercapto-thienopyrimidinone with 2-bromo-1-phenylethanone under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage.
  • Cyclization : Optimize solvent polarity (e.g., THF vs. DCM) and temperature (60–80°C) to enhance ring closure efficiency.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Reference: Similar protocols for thienopyrimidinone derivatives in .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS at 0, 1, 7, and 30 days.
  • Kinetic Analysis : Use Arrhenius equations to predict shelf-life under standard lab conditions.
  • Structural Confirmation : Post-degradation, isolate byproducts via preparative TLC and characterize using NMR (¹H/¹³C) and high-resolution mass spectrometry.
  • Reference: Stability study design principles in .

Q. What analytical techniques are most effective for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Primary Characterization : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and thioether linkage.
  • Purity Assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Advanced Confirmation : X-ray crystallography (if crystalline) or FT-IR to validate carbonyl (C=O) and thioether (C-S) functional groups.
  • Reference: Structural analysis methods in and .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions (cell lines, incubation time, controls).
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch-dependent variability.
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins and validate via SPR (surface plasmon resonance).
  • Reference: Data contradiction frameworks in .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound’s derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify the phenyl (e.g., electron-withdrawing groups) or thioether moiety (e.g., alkyl vs. aryl substituents).
  • Bioactivity Screening : Use a randomized block design with four replicates per derivative (see for agricultural analog) .
  • Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural features (logP, polar surface area) with activity.
  • Reference: SAR strategies in .

Q. How can researchers investigate the compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS.
  • Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines) and track metabolite formation using ¹⁴C-labeled compound.
  • Ecotoxicity : Assess impact on model organisms (e.g., Daphnia magna) via EC₅₀ assays.
  • Reference: Environmental fate study protocols in .

Q. What strategies are recommended for integrating findings on this compound into broader pharmacological or chemical theories?

  • Methodological Answer :

  • Theoretical Alignment : Link SAR data to existing frameworks (e.g., Hansch analysis for lipophilicity-activity relationships).
  • Cross-Disciplinary Validation : Collaborate with computational chemists to refine QSAR models or pharmacophore hypotheses.
  • Literature Synthesis : Conduct systematic reviews to contextualize results within thienopyrimidinone drug discovery (e.g., kinase inhibitors).
  • Reference: Theory integration principles in .

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